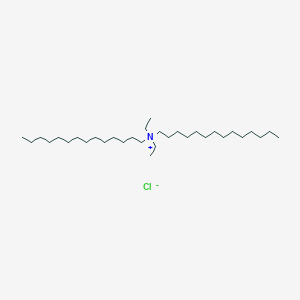
N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as a cationic surfactant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Common reagents used in this synthesis include diethylamine and tetradecyl chloride, which react in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through various techniques such as crystallization and filtration to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield the corresponding hydroxide salt.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: The compound is employed in cell culture and molecular biology experiments to enhance the permeability of cell membranes.
Industry: The compound is used in the formulation of detergents, disinfectants, and other cleaning agents.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride involves its interaction with cell membranes and other biological structures. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to increased permeability. This property is particularly useful in applications such as drug delivery and antimicrobial formulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N-tetradecyltetradecan-1-aminium chloride
- N,N-Diethyl-N-hexadecyltetradecan-1-aminium chloride
- N,N-Dimethyl-N-hexadecyltetradecan-1-aminium chloride
Uniqueness
N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride is unique due to its specific alkyl chain length and diethyl substitution, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
51277-92-0 |
|---|---|
Molekularformel |
C32H68ClN |
Molekulargewicht |
502.3 g/mol |
IUPAC-Name |
diethyl-di(tetradecyl)azanium;chloride |
InChI |
InChI=1S/C32H68N.ClH/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33(7-3,8-4)32-30-28-26-24-22-20-18-16-14-12-10-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TUNCWQIQJVUWGW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](CC)(CC)CCCCCCCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
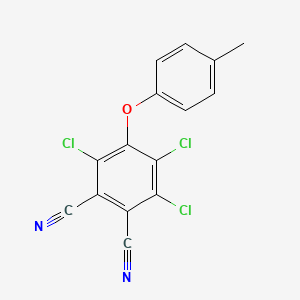
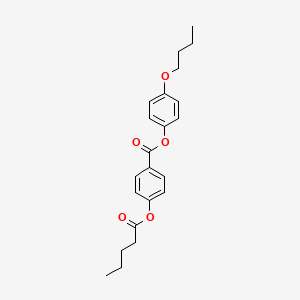
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)
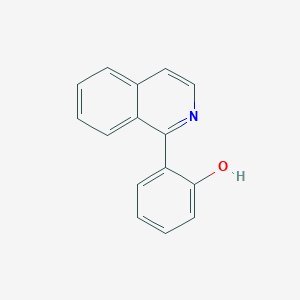

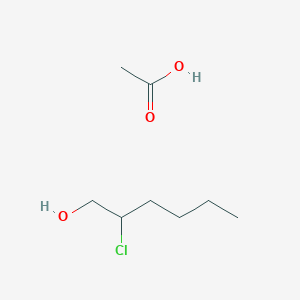
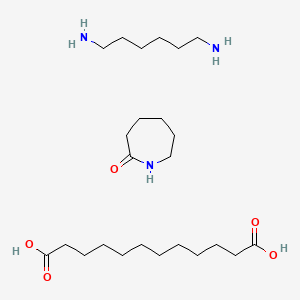
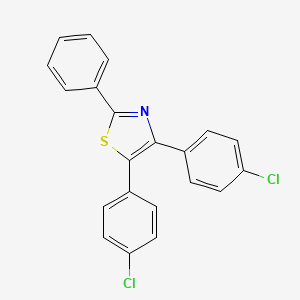
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)
![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
